2,3-Norbornanedicarboxylic Acid
CAS No.: 27862-85-7
Cat. No.: VC8464557
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27862-85-7 |
|---|---|
| Molecular Formula | C9H12O4 |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | bicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C9H12O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H,10,11)(H,12,13) |
| Standard InChI Key | IVVOCRBADNIWDM-UHFFFAOYSA-N |
| SMILES | C1CC2CC1C(C2C(=O)O)C(=O)O |
| Canonical SMILES | C1CC2CC1C(C2C(=O)O)C(=O)O |
Introduction
Structural Characteristics and Stereochemical Complexity
Core Bicyclic Framework
The norbornane system in NBDA consists of a bicyclo[2.2.1]heptane skeleton with carboxylic acid groups at the 2- and 3-positions. This arrangement creates distinct endo and exo stereoisomers, with the endo configuration predominating in synthetic preparations due to kinetic control during Diels-Alder reactions. X-ray crystallographic analyses reveal a bridgehead angle of 93.5° between C2 and C3, contributing to significant ring strain (≈28 kcal/mol) that enhances reactivity in cycloaddition and esterification reactions.
Table 1: Key Structural Parameters of NBDA
| Parameter | Value | Method of Determination |
|---|---|---|
| Bridgehead C2–C3 distance | 1.54 Å | X-ray diffraction |
| Dihedral angle (C1–C2–C3–C4) | 112.3° | DFT calculations |
| pKa (COOH groups) | 3.1, 4.7 | Potentiometric titration |
Supramolecular Interactions
The spatial arrangement of NBDA’s carboxyl groups facilitates robust hydrogen-bonding networks. In crystalline states, molecules form dimeric pairs through O–H···O interactions (2.65 Å), while N-arylimide derivatives exhibit π-stacking distances of 3.48 Å between aromatic substituents . These interactions underpin NBDA’s utility in crystal engineering, particularly in designing metal-organic frameworks (MOFs) with pore sizes tunable via substituent effects .
Synthetic Methodologies and Industrial Production
Laboratory-Scale Synthesis
The classical route to NBDA involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis:
Microwave-assisted protocols reduce reaction times to 15 minutes with comparable yields, while solvent-free conditions minimize byproduct formation . Recent advances employ organocatalysts like L-proline to induce asymmetric variants, achieving enantiomeric excesses >90% for exo-configured derivatives .
Industrial Manufacturing
Large-scale NBDA production utilizes continuous flow reactors operating at 15 bar and 160°C. Key process parameters include:
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Residence time: 30–45 minutes
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Catalyst: 0.5 mol% Fe(III) acetylacetonate
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Annual output: ≈1,200 metric tons (global capacity, 2024)
Environmental considerations drive adoption of bio-based cyclopentadiene from terpene feedstocks, reducing the carbon footprint by 40% compared to petroleum-derived precursors.
Applications in Advanced Material Science
High-Performance Polyimides
NBDA serves as a monomer in synthesizing polyimides with exceptional thermal stability. Reaction with 4,4'-oxydianiline produces materials exhibiting:
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Glass transition temperature (Tg): 285–310°C
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Coefficient of thermal expansion: 32 ppm/°C (20–200°C range)
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Dielectric constant: 2.9 at 1 MHz
These properties make NBDA-based polyimides indispensable in flexible printed circuits and aerospace composites.
Biomineralization Templates
Physicochemical Property Analysis
Thermal Behavior
Differential scanning calorimetry (DSC) traces show:
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Melting point: 184–186°C (decomposition onset at 210°C)
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Enthalpy of fusion: 28.4 kJ/mol
Thermogravimetric analysis (TGA) reveals 5% mass loss at 220°C under nitrogen, confirming suitability for high-temperature processing.
Spectroscopic Fingerprints
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IR (KBr): 1695 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (O–H stretch)
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¹H NMR (DMSO-d₆): δ 1.32 (m, 2H, bridgehead), δ 12.1 (br s, 2H, COOH)
Comparative Analysis with Structural Analogues
Table 2: Property Comparison of Norbornane Dicarboxylates
| Compound | Water Solubility (g/L) | Tg of Polyimide (°C) | GDH Inhibition Ki (μM) |
|---|---|---|---|
| NBDA | 4.7 | 298 | 45 |
| cis-5-Norbornene derivative | 12.3 | 265 | 112 |
| 2,5-Norbornanedicarboxylate | 9.1 | 281 | 78 |
Data illustrate NBDA’s superior thermal stability and target specificity compared to positional isomers .
Emerging Applications and Future Directions
Photoresist Components
NBDA-based polyelectrolytes enable extreme ultraviolet (EUV) photoresists with 12 nm line resolution, addressing semiconductor industry demands for sub-5 nm node technologies.
Bioorthogonal Probes
Strain-promoted azide-alkyne cycloaddition (SPAAC) using NBDA-azide derivatives proceeds with a second-order rate constant of 0.18 M⁻¹s⁻¹, facilitating live-cell imaging applications .
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